molecular formula C22H23ClN4O B1574291 A-674563 hydrochloride

A-674563 hydrochloride

Cat. No. B1574291
M. Wt: 394.9
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

A-674563 hydrochloride is a potent selective Akt1 inhibitor with an IC50 of 14 nM;  also shows inhibitory activity against PKA and CDK2 with IC50 of 16 and 46 nM, respectively.  in vitro: A-674563 is achieved from A-443654 by replacing the indole with a phenyl moiety and getting oral activity. A-674563 slows proliferation of tumor cells with EC50 of 0.4 μM. A-674563 does not inhibit Akt phosphorylation per se, but blocks the phosphorylation of Akt downstream targets in a dose-dependent manner. A-674563 induced Akt blockade results in decreased STS cell downstream target phosphorylation and tumor cell growth inhibiton. A-674563 induces G2 cell cycle arrest and apoptosis in STS cells.  in vivo: 20 mg/kg A-674563 increases plasma insulin in an oral glucose tolerance test. A-674563 shows no significant monotherapy tumor inhibitory activity;  the efficacy of the combination therapy is significantly improved compared to paclitaxel monotherapy. A674563-treated (20 mg/kg/bid, p.o.) mice exhibits slower tumor growth and more than 50% decrease in the tumor volume at the termination of the study compared with that in control group.  A-674563 is identified to have drastically improved PK profile with oral bioavailability of 67% in mouse, but is 70-fold less active than A-443654. ,,

Scientific Research Applications

Anti-Melanoma Activity

A-674563 hydrochloride has been studied for its potential as an anti-melanoma agent. The research demonstrated that A-674563 is anti-proliferative and cytotoxic to human melanoma cells. It induces caspase-dependent apoptotic death in these cells and inhibits Akt and S6 Kinase 1 (S6K1) activation. A-674563 also triggers pro-apoptotic ceramide production, which is critical in inducing apoptosis in melanoma cells. In vivo studies showed that oral administration of A-674563 inhibited the growth of A375 melanoma xenografts in mice, suggesting its potential as a therapeutic agent against melanoma (Zou, Fan, & Wang, 2016).

Anti-Acute Myeloid Leukemia Activity

Another significant application of A-674563 hydrochloride is in the treatment of acute myeloid leukemia (AML). It has been shown to inhibit survival and proliferation of AML cells while sparing healthy peripheral blood mononuclear leukocytes. A-674563 induces apoptosis in AML cells by activating caspase-3/9 and affects sphingosine kinase 1 (SphK1) activity, leading to a decrease in pro-survival sphingosine-1-phosphate. This suggests that A-674563's anti-leukemic activity might be due to its concurrent targeting of Akt and SphK1 signaling. The compound has also demonstrated efficacy in inhibiting leukemic xenograft tumor growth in animal models (Xu, Zhang, Gao, Wang, & Fu, 2016).

properties

Molecular Formula

C22H23ClN4O

Molecular Weight

394.9

Origin of Product

United States

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